molecular formula C5H11I B145852 1-Iodopentane CAS No. 628-17-1

1-Iodopentane

Cat. No. B145852
CAS RN: 628-17-1
M. Wt: 198.05 g/mol
InChI Key: BLXSFCHWMBESKV-UHFFFAOYSA-N
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Description

1-Iodopentane is a type of haloalkane, where a halogen atom, iodine, is attached to the first carbon of a pentane chain. This compound is part of a broader class of 1-iodoalkanes, which are of interest due to their physical properties and reactivity, making them useful in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 1-iodopentane and related compounds can be achieved through various methods. One approach involves the use of a precursor like 1-azido-3-iodobicyclo[1.1.1]pentane, which can undergo "click" reactions to yield different building blocks, including those with the 1-iodopentane moiety . This method allows for the creation of a variety of substituted compounds, demonstrating the versatility of 1-iodopentane in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 1-iodopentane has been studied using vibrational spectroscopy techniques such as Raman and infrared spectroscopy. These studies have revealed that in the crystalline state, 1-iodopentane adopts a trans-trans-trans conformation . Understanding the molecular structure is crucial for predicting the physical properties and reactivity of the compound.

Chemical Reactions Analysis

1-Iodopentane is reactive under various conditions. For instance, it can participate in photodecomposition reactions in the presence of air, leading to the formation of pentyl peroxyl radicals and subsequent products like pentanols and carbonyl compounds . The reactivity of 1-iodopentane under "click" reaction conditions has also been investigated, providing pathways to synthesize novel compounds with potential applications in drug development .

Physical and Chemical Properties Analysis

The physical properties of 1-iodopentane, such as viscosity, have been measured and analyzed. The study reported atmospheric pressure viscosity data for liquid 1-iodopentane and related homologues, noting that the viscosities of 1-iodoalkanes are similar to those of n-alkanes with a higher number of carbon atoms . This similarity in physical properties can be useful for predictive modeling in industrial applications.

Scientific Research Applications

Laser Interaction Studies

  • Ionization/Dissociation Processes : 1-Iodopentane has been studied for its interaction with strong picosecond laser fields. The research explores the ionization and dissociation processes induced by the laser, analyzing molecular ionization mechanisms like multiphoton and field ionization. The findings contribute to understanding the behavior of alkyl iodides under intense laser fields and have implications in fields like spectroscopy and chemical dynamics (Siozos et al., 2005).
  • Femtosecond Laser Pulse Interaction : Another study focused on the interaction of 1-Iodopentane with femtosecond laser pulses, analyzing the molecular ionization process and providing insights into the peak profiles of ions in mass spectra. The research aids in understanding the dynamics of alkyl iodides in extremely fast and intense field conditions, which is relevant for applications in mass spectrometry and molecular physics (Kosmidis et al., 2005).

Viscosity and Molecular Interaction Studies

  • Viscosity and Molecular Interactions : The viscosities of 1-Iodoalkanes, including 1-Iodopentane, were reported and analyzed. This study provides essential data for understanding the liquid phase behavior of 1-Iodoalkanes and their molecular interactions. Such information is crucial for designing and optimizing industrial processes involving these compounds (Ryshkova et al., 2019).

Photodecomposition Studies

  • Photodecomposition and Radical Reactions : Research on the photodecomposition of 1-Iodopentane examines the product distributions from self-reactions of pentyl peroxyl radicals. This study is pivotal for understanding the radical chemistry and reaction pathways of 1-Iodopentane, which has implications in atmospheric chemistry and environmental studies (Heimann et al., 2002).

Catalysis and Chemical Synthesis

  • Catalytic Dehydrohalogenation : 1-Iodopentane's behavior in the catalytic dehydrohalogenation process was studied, offering insights into the reaction mechanisms and the efficiency of different catalysts. This research is significant for the chemical industry, especially for processes involving the synthesis of pentene from alkyl halides (Kamiguchi et al., 2003).

Surface Chemistry and Material Science

  • Stability of Alkyl Monolayers : The stability of alkyl monolayers on silicon, prepared using 1-Iodopentane, was studied against various conditions like air, water, and acids. This research provides valuable insights into surface modifications and stability, essential for semiconductor and surface coating industries (Jiang et al., 2003).

Safety And Hazards

1-Iodopentane is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .

Relevant Papers

One relevant paper is “CONFORMATIONAL ISOMERISM OF 1-IODOPENTANE” which discusses the conformational isomerism of 1-Iodopentane .

properties

IUPAC Name

1-iodopentane
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InChI

InChI=1S/C5H11I/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
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InChI Key

BLXSFCHWMBESKV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCI
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Molecular Formula

C5H11I
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DSSTOX Substance ID

DTXSID1060849
Record name Pentane, 1-iodo-
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Molecular Weight

198.05 g/mol
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Physical Description

Clear light red liquid; [Sigma-Aldrich MSDS]
Record name 1-Iodopentane
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Vapor Pressure

4.39 [mmHg]
Record name 1-Iodopentane
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Product Name

1-Iodopentane

CAS RN

628-17-1
Record name 1-Iodopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
720
Citations
OS Ryshkova, EB Postnikov… - Industrial & Engineering …, 2019 - ACS Publications
… Liquids investigated in this study were purchased from Sigma-Aldrich (1-iodopentane) and Acros Organics (1-iodopropane, 1-iodobutane, 1-iodooctane, 1-iodononane, 1-iododecane, …
Number of citations: 6 pubs.acs.org
RE Banks, A Braithwaite, RN Haszeldine… - Journal of the Chemical …, 1968 - pubs.rsc.org
… 2H3-chloro-octafluoro-1 -iodopentane, 2H-3-chloro-octafluoropent-I -ene, or 2H.2H-nonafluoro-I -iodopen tane. … of 2H,2H-3-chlorooctafluoro-1-iodopentane over hot activated charcoal …
Number of citations: 16 pubs.rsc.org
G Heimann, HJ Benkelberg, O Böge… - International journal of …, 2002 - Wiley Online Library
… In the case of 1-iodopentane, where only two significant isomerization products appeared in our chromatograms, the isomerization constant obtained should be more reliable. however, …
Number of citations: 5 onlinelibrary.wiley.com
SL Stephens, JA Signore, L Cheng… - 74th International …, 2019 - ui.adsabs.harvard.edu
The rotational spectra of two conformers, GAA and AAA, of 1-iodopentane have been recorded using both Fourier transform microwave cavity and chirp spectrometers. Iodine has a …
Number of citations: 3 ui.adsabs.harvard.edu
S Shin, S Kim, D Shin - Journal of Nanoscience and …, 2011 - ingentaconnect.com
Photonic crystals with tunability in the visible or near-infrared region have drawn increasing attention for controlling and processing light for the active components of future display. We …
Number of citations: 7 www.ingentaconnect.com
JYK Tsang, MSA Buschhaus… - Journal of the American …, 2007 - ACS Publications
… and forms the thermally stable compound, Cp*W(NO)(η 3 -CH 2 CHCHMe)(CH 2 CH 2 CH 2 CH 2 Me) (2), from which the n-pentyl ligand may be selectively released as 1-iodopentane …
Number of citations: 27 pubs.acs.org
Y Ogawa, M Tasumi - Chemistry Letters, 1978 - journal.csj.jp
Two crystal modifications of l-bromopentane gave entirely different Raman spectra, which undoubtedly indicated simultaneous occurrence of a crystal transformation and a …
Number of citations: 10 www.journal.csj.jp
YS Gal, SH Jin, JW Park, KT Lim… - Molecular Crystals and …, 2010 - Taylor & Francis
… polymerization of 2-ethynylpyridine using 1-iodopentane without any additional initiator or … 1) via the activated polymerization of 2-ethynylpyridine by using 1-iodopentane and the …
Number of citations: 7 www.tandfonline.com
J Yang, M Brookhart - Journal of the American Chemical Society, 2007 - ACS Publications
… Reduction of 1-iodopentane is slow, requiring 48 h for complete conversion. 1-Fluoropentane can be reduced but exhibits only 92% conversion at 2% catalyst loading after 50 h. Results …
Number of citations: 135 pubs.acs.org
제갈영순, 이원철, 진성호, 박종욱, 심상연… - 한국고분자학회학술 …, 2010 - cheric.org
… Here, we prepared a new water-soluble ionic conjugated polymer via the activated polymerization of 2-ethynylpyridine using 1-iodopentane without any additional initiator or catalyst. …
Number of citations: 3 www.cheric.org

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